molecular formula C9H15NO B12976261 5-Azaspiro[3.6]decan-6-one

5-Azaspiro[3.6]decan-6-one

Cat. No.: B12976261
M. Wt: 153.22 g/mol
InChI Key: IHXPBURPQSJNBQ-UHFFFAOYSA-N
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Description

5-Azaspiro[36]decan-6-one is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.6]decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150-200°C . This reaction yields the desired spirocyclic compound through intramolecular cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[3.6]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

5-Azaspiro[3.6]decan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.6]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic structure .

Comparison with Similar Compounds

  • 9-oxa-5-azaspiro[3.6]decan-6-one
  • 6-azaspiro[3.6]decan-5-one
  • 2-azaspiro[4.5]decan-3-one

Comparison: 5-Azaspiro[3.6]decan-6-one is unique due to its specific spirocyclic structure and the presence of an azaspiro moiety. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-azaspiro[3.6]decan-6-one

InChI

InChI=1S/C9H15NO/c11-8-4-1-2-5-9(10-8)6-3-7-9/h1-7H2,(H,10,11)

InChI Key

IHXPBURPQSJNBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)NC(=O)C1

Origin of Product

United States

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